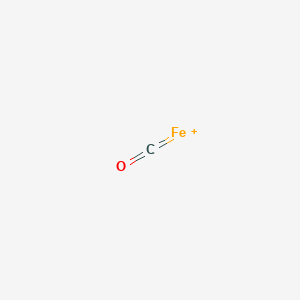

Iron(1+), carbonyl-

Description

Properties

CAS No. |

35038-14-3 |

|---|---|

Molecular Formula |

CFeO+ |

Molecular Weight |

83.85 g/mol |

InChI |

InChI=1S/CO.Fe/c1-2;/q;+1 |

InChI Key |

FGGXMJUBBBCAOD-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)=[Fe+] |

Origin of Product |

United States |

Synthetic Methodologies for Iron I Carbonyl Complexes

Oxidation-Based Synthesis

The generation of iron(I) carbonyl cations from neutral or lower-valent iron carbonyl precursors is a direct and effective synthetic strategy. This can be accomplished through chemical oxidation using suitable electrophiles or via electrochemical methods, which allow for precise control over the oxidation process.

Oxidation of Lower-Valent Iron Carbonyl Precursors with Electrophiles

The direct one-electron oxidation of stable, low-valent iron carbonyls, such as iron pentacarbonyl (Fe(CO)₅), presents a viable route to iron(I) carbonyl cations. However, the high reactivity of the resulting radical cations necessitates the use of specialized oxidizing agents and reaction conditions to isolate these species.

A notable example is the isolation of the open-shell iron pentacarbonyl cation, [Fe(CO)₅]•+, as a stable salt. This was achieved through the single-electron oxidation of neutral Fe(CO)₅. The success of this synthesis relied on the use of a potent deelectronator, [phenazineF]•+, as the oxidant in conjunction with a weakly coordinating anion (WCA), [Al(OR)₄]⁻ (where RF = C(CF₃)₃), in fluorinated benzene (B151609) solvents. researchgate.net This strategy effectively stabilizes the highly electrophilic 17-valence electron [Fe(CO)₅]•+ cation, preventing its immediate decomposition. researchgate.netpreprints.org

The characterization of [Fe(CO)₅]•+[Al(ORF)₄]⁻ confirmed its identity and provided valuable spectroscopic data.

| Compound | ν(CO) (cm⁻¹) | ⁵⁷Fe Mössbauer Isomer Shift (δ, mm s⁻¹) | ⁵⁷Fe Mössbauer Quadrupole Splitting (ΔE_Q, mm s⁻¹) |

| [Fe(CO)₅]•+[Al(ORF)₄]⁻ | 2116, 2084 | +0.33 | 0.43 |

Data sourced from single crystal X-ray diffraction, IR, and ⁵⁷Fe Mössbauer spectroscopy. researchgate.net

Beyond homoleptic carbonyls, iron(0) complexes bearing other supporting ligands can also be oxidized to their iron(I) counterparts. For instance, the iron(0) imino-phosphine complex, Fe(PCHNArCl)(CO)₃, which features an η²-bound imine ligand, undergoes oxidation with one equivalent of ferrocenium (B1229745) tetrafluoroborate (B81430) (FcBF₄) to yield the corresponding iron(I) cation, [Fe(PCHNArCl)(CO)₃]⁺. researchgate.net This oxidation induces a change in the coordination mode of the imine ligand from η² to a more typical κ¹ binding. researchgate.net

Electrochemical Synthesis of Cationic Iron Carbonyl Species

Electrochemical methods offer a powerful tool for the synthesis and study of iron(I) carbonyl species, allowing for the generation of these complexes under controlled potential. The electrochemical behavior of various iron carbonyl complexes has been investigated, revealing pathways to iron(I) intermediates.

For example, the electrochemical reduction of diferrous complexes, such as [Fe₂(μ-SCH₂CH₃)₃(CO)₅I], has been shown to be temperature-dependent. nih.gov At room temperature, these {Fe(II)Fe(II)} core complexes undergo a one-electron reduction. This process initiates the cleavage of a bridging thiolate and the loss of an iodide radical, resulting in the formation of a diiron complex with an {Fe(I)Fe(I)} core. nih.gov This reduction-initiated transformation can be suppressed at lower temperatures (195 K), where further reduction of the resulting monoanion is observed. nih.gov

Similarly, electrochemical studies on cationic iron(II) "piano stool" complexes of the type [Fe(Cp)(CO)(L)]⁺ (where L is a phosphine-containing ligand) have demonstrated a two-step reduction process. chemrxiv.org The first reduction event, typically occurring at around -1.9 V, corresponds to the Fe(II) → Fe(I) transition, generating a 19-electron iron(I) species. chemrxiv.org This is followed by a second reduction at more negative potentials (around -2.3 V) from Fe(I) to Fe(0). chemrxiv.org

The controlled potential electrolysis of iron carbonyl clusters has also been employed to generate specific oxidized species. The electrochemical oxidation of the highly reduced iron carbide carbonyl cluster [Fe₆C(CO)₁₅]⁴⁻ has been investigated, showing a pathway that proceeds through an intermediate [Fe₆C(CO)₁₅]³⁻ species. rsc.org While these examples often focus on the reduction to or from iron(I), they highlight the utility of electrochemistry in accessing this oxidation state.

Reduction-Based Synthesis

An alternative and widely applicable strategy for the synthesis of iron(I) carbonyls involves the reduction of stable, higher-valent iron precursors, typically iron(II) complexes, in the presence of a carbon monoxide atmosphere.

Reduction of Higher-Valent Iron Complexes under Carbon Monoxide Atmosphere

This method has proven effective for preparing five-coordinate iron(I) monocarbonyl complexes. A key study demonstrated that cationic iron(II) chloride complexes supported by neutral, tetradentate tris(phosphine)amine ligands can be reduced to generate stable iron(I) carbonyls. researchgate.netcdnsciencepub.com

Specifically, the pseudotetrahedral S=2 ferrous cations [Fe(NPi-Pr₃)Cl]⁺ and [Fe(NArPi-Pr₃)Cl]⁺ (where NPi-Pr₃ = N(CH₂CH₂P-i-Pr₂)₃ and NArPi-Pr₃ = N(2-diisopropylphosphine-4-methylphenyl)₃) are reduced under a carbon monoxide atmosphere to yield the corresponding five-coordinate, low-spin iron(I) monocarbonyls, [Fe(NPi-Pr₃)CO]⁺ and [Fe(NArPi-Pr₃)CO]⁺. researchgate.netcdnsciencepub.com

| Precursor Complex | Product Complex | Key Reaction Condition |

| [Fe(NPi-Pr₃)Cl]BPh₄ | [Fe(NPi-Pr₃)CO]BPh₄ | Reduction under CO |

| [Fe(NArPi-Pr₃)Cl]BPh₄ | [Fe(NArPi-Pr₃)CO]BPh₄ | Reduction under CO |

These syntheses provide access to well-defined Fe(I) monocarbonyls. researchgate.netcdnsciencepub.com The solid-state structures and electrochemical properties of these iron(I) complexes have been described, confirming their formulation. researchgate.net

Ligand Exchange and Substitution Reactions

Ligand substitution provides a versatile route to new iron(I) carbonyl complexes by modifying the coordination sphere of a pre-existing iron complex. This can involve the substitution of other ligands by carbon monoxide or the replacement of CO by other donor ligands in a way that stabilizes the iron(I) state.

Formation of Iron(I) Carbonyls via Ligand Substitution

The synthesis of iron(I) carbonyls through ligand substitution can be achieved by introducing CO into the coordination sphere of a monovalent iron precursor. For example, the reduction of the ferrous complex {[PhTttBu]FeCl}₂ (where PhTttBu = phenyltris((tert-butylthio)methyl)borate) with a reducing agent like KC₈ in the presence of phosphine (B1218219) ligands (PR₃) yields high-spin, monovalent iron phosphine complexes, [PhTttBu]Fe(PR₃). researcher.life Subsequent carbonylation of these Fe(I) phosphine adducts leads to the smooth formation of the low-spin dicarbonyl complex, [PhTttBu]Fe(CO)₂. researcher.life

Another approach involves the reaction of iron carbonyl precursors with ligands that can facilitate the formation of iron(I) species. The reaction of [Fe₃(CO)₁₂] with a PCP pincer ligand precursor, [(PCP-iPr)H]PF₆, in acetonitrile (B52724) at elevated temperatures results in the oxidative addition of a C-H bond to a zerovalent iron center, forming the cationic iron(II) hydride complex [Fe(PCP-iPr)(CO)₂H]PF₆. acs.org While this product is Fe(II), it demonstrates how ligand-driven reactivity with iron carbonyls can lead to cationic carbonyl species.

Furthermore, cationic iron(I) complexes can be accessed through substitution reactions on cationic iron carbonyl precursors. The reaction of the cationic fragment [(η⁵-C₅H₅)Fe(CO)₂]⁺ with aminopyridine ligands leads to the formation of complexes of the type [(η⁵-C₅H₅)Fe(CO)₂L]⁺, where L is the aminopyridine ligand. preprints.org These reactions demonstrate that a pre-formed cationic iron carbonyl moiety can be modified through ligand substitution to generate a variety of new iron(I) species.

| Precursor(s) | Ligand (L) | Product Complex |

| [PhTttBu]Fe(PR₃) | CO | [PhTttBu]Fe(CO)₂ |

| [Fe₃(CO)₁₂], [(PCP-iPr)H]PF₆ | PCP-iPr | [Fe(PCP-iPr)(CO)₂H]PF₆ |

| [(η⁵-C₅H₅)Fe(CO)₂]⁺ | 2-Aminopyridine | [(η⁵-C₅H₅)Fe(CO)₂(2-Apy)]⁺ |

| [(η⁵-C₅H₅)Fe(CO)₂]⁺ | 3-Aminopyridine | [(η⁵-C₅H₅)Fe(CO)₂(3-Apy)]⁺ |

| [(η⁵-C₅H₅)Fe(CO)₂]⁺ | 4-Aminopyridine | [(η⁵-C₅H₅)Fe(CO)₂(4-Apy)]⁺ |

Table illustrating the formation of iron carbonyl complexes via ligand substitution reactions. preprints.orgresearcher.lifeacs.org

Thermally or Photochemically Induced Ligand Displacement

The substitution of carbon monoxide (CO) ligands in stable, 18-electron iron carbonyl precursors is a fundamental approach to synthesizing new iron complexes. This displacement can be initiated either thermally or photochemically, with each method offering distinct advantages. dalalinstitute.com These reactions typically proceed through a dissociative mechanism, where the initial step is the loss of a CO ligand to form a reactive, coordinatively unsaturated intermediate. dalalinstitute.comwiley-vch.de

Photochemical activation is a particularly effective method. wikipedia.org Irradiation of iron pentacarbonyl, Fe(CO)₅, with ultraviolet (UV) light generates a highly reactive 16-electron Fe(CO)₄ intermediate by expelling a CO molecule. wikipedia.org This short-lived species readily reacts with a wide array of other ligands present in the reaction mixture. For instance, the displacement of methyl acrylate (B77674) from Fe(CO)₄(η²-CH₂=CHCOOMe) is sluggish under thermal conditions but is completed in seconds upon UV photolysis due to the formation of a more labile intermediate. acs.org Similarly, irradiating a solution of Fe(CO)₅ in glacial acetic acid leads to the formation of dinuclear diiron nonacarbonyl, Fe₂(CO)₉. nptel.ac.in

Thermal methods, while often requiring higher temperatures, are also widely used. The displacement of the first CO ligand from Fe(CO)₅, for example, typically requires temperatures around 140°C. wiley-vch.de A key application of thermal ligand displacement is in the synthesis of diiron(I) hexacarbonyl bis(thiolates). Reacting various thiols with triiron dodecacarbonyl, Fe₃(CO)₁₂, at elevated temperatures yields dinuclear complexes with the general formula [{(CO)₃Fe(μ-SR)}₂], where two thiolate ligands bridge the two iron(I) centers. researchgate.net

Table 1: Examples of Thermally or Photochemically Induced Ligand Displacement This table is interactive and can be sorted by clicking on the headers.

| Precursor | Method | Reagent/Ligand (L) | Product | Reference |

|---|---|---|---|---|

| Fe(CO)₅ | Photolysis (UV) | None (self-condensation) | Fe₂(CO)₉ | wikipedia.org |

| Fe(CO)₅ | Photolysis (UV) | Dienes (e.g., 1,3-butadiene) | (diene)Fe(CO)₃ | wikipedia.org |

| Fe(CO)₄(η²-CH₂=CHCOOMe) | Photolysis (UV) | Phosphine ligands | Fe(CO)₃(phosphine)₂ | acs.org |

| Fe₃(CO)₁₂ | Thermal | Monothiols (RSH) | [{(CO)₃Fe(μ-SR)}₂] | researchgate.net |

Synthesis in Specialized Reaction Media

The reaction environment can profoundly influence the outcome of a synthesis. The use of specialized media such as ionic liquids and metal-organic frameworks provides unique opportunities to control the formation and structure of iron(I) carbonyl compounds.

Ionic Liquid-Assisted Synthesis of Iron(I) Carbonyl-Containing Compounds

Ionic liquids (ILs), which are salts with melting points below 100°C, offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable solvent properties. scielo.org.mx They have been employed in the synthesis of iron-containing materials from iron carbonyl precursors. researchgate.net The IL can act as a stabilizing agent, preventing the aggregation of resulting nanoparticles and influencing their final size and structure. researchgate.netnih.gov

For example, iron nanoparticles can be prepared via the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉) in an ionic liquid medium. The nature of the IL and the concentration of the precursor can be tuned to control the size of the resulting particles. researchgate.net Microwave-assisted synthesis in ILs is another green and efficient approach, allowing for rapid heating and shorter reaction times at relatively low temperatures, such as 80°C. scielo.org.mxacs.org Transition metal-based ionic liquids, such as [C₄mim][FeCl₄], can also serve as both the reaction medium and a catalyst. ias.ac.in

Table 2: Ionic Liquid-Assisted Synthesis of Iron Nanoparticles from Carbonyl Precursors This table is interactive and can be sorted by clicking on the headers.

| Precursor | Ionic Liquid | Method | Product Description | Reference |

|---|---|---|---|---|

| Fe₂(CO)₉ | [C₄mim][BF₄] (example) | Thermal Decomposition | Iron Nanoparticles | researchgate.net |

| Ru₃(CO)₁₂ | Imidazolium-based IL | Microwave Irradiation (50W) | Ruthenium Nanoparticles | researchgate.net |

| FeCl₂/FeCl₃ | Imidazolium-based ILs | Microwave-Assisted Coprecipitation (80°C) | Iron Oxide Nanoparticles | acs.org |

Metal-Organic Framework (MOF)-Templated Synthesis

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their well-defined structures, high surface areas, and tunable porosity make them excellent templates or precursors for synthesizing advanced materials. researchgate.netrsc.org In MOF-templated synthesis, the MOF can act as a "sacrificial template," where its ordered structure directs the formation of new materials upon thermal treatment (pyrolysis). researchgate.netrsc.org

Iron-containing MOFs, such as MIL-101(Fe), can be used as precursors to generate highly structured, iron-based materials. researchgate.net During pyrolysis, the organic linkers are carbonized, while the metal nodes are converted into metal or metal oxide nanoparticles that remain embedded within the resulting carbon matrix. rsc.org This method provides precise control over the location and dispersion of the active metal sites. researchgate.net While much of the research has focused on producing iron oxides or iron-based catalysts for various applications, this templating principle can be extended to the synthesis of iron carbonyl species by conducting the thermal decomposition under a high-pressure carbon monoxide atmosphere, thereby using the MOF as a source of well-defined, isolated iron centers for carbonylation. researchgate.netrsc.org

Formation of Polynuclear and Cluster Iron(I) Carbonyls

The synthesis of polynuclear and cluster iron carbonyls, which contain two or more metal atoms, is a significant area of organometallic chemistry. These complex structures are often formed through the condensation of simpler, mononuclear carbonyls. wikipedia.org

Thermal or photochemical treatment of iron pentacarbonyl is a common route to producing larger clusters. wikipedia.org Gentle photolysis of Fe(CO)₅ yields Fe₂(CO)₉, and further heating can produce the trinuclear cluster Fe₃(CO)₁₂. wikipedia.orgwikipedia.org More complex clusters, including those containing other elements, can also be synthesized. For example, the six-iron carbide cluster [Fe₆(μ₆-C)(CO)₁₆]²⁻ is prepared by the high-temperature reduction of Fe(CO)₅ with sodium tetracarbonylferrate(II). nih.gov

Heterometallic clusters containing iron and other transition metals are also accessible. The reaction of Fe₂(CO)₉ with cyclopentadienyl-metal-dicarbonyl complexes can produce new polynuclear clusters containing both iron and cobalt or rhodium. rsc.org Similarly, reacting pentacarbonyliron with ruthenium carbonyl precursors can afford mixed-metal clusters like Fe₂Ru(CO)₁₂ and FeRu₂(CO)₁₂. rsc.org Thermal reactions of low-nuclearity precursors are another strategy; for instance, heating [NEt₄][Fe(CO)₄(AuNHC)] in dichloromethane (B109758) results in the formation of the anionic cluster [Fe₂(CO)₈(AuNHC)]⁻. acs.org

Table 3: Selected Synthetic Routes to Polynuclear and Cluster Iron Carbonyls This table is interactive and can be sorted by clicking on the headers.

| Precursor(s) | Method/Reagent | Product | Reference |

|---|---|---|---|

| Fe(CO)₅ | Photolysis | Fe₂(CO)₉ | wikipedia.org |

| Fe(CO)₅ | Thermolysis | Fe₃(CO)₁₂ | wikipedia.org |

| Fe(CO)₅ + Na₂[Fe(CO)₄] | Thermal (160°C) | [Fe₆(μ₆-C)(CO)₁₆]²⁻ | nih.gov |

| Fe₂(CO)₉ + (π-C₅H₅)M(CO)₂ (M=Co, Rh) | Reaction | Heterometallic Fe-Co or Fe-Rh clusters | rsc.org |

| Fe(CO)₅ + Ru₃(CO)₁₂ | Reaction | Fe₂Ru(CO)₁₂ / FeRu₂(CO)₁₂ | rsc.org |

| Fe₃(CO)₁₂ + RSH (Thiol) | Thermal | [{(CO)₃Fe(μ-SR)}₂] | researchgate.net |

| [NEt₄][Fe(CO)₄(AuNHC)] | Thermal (in CH₂Cl₂) | [Fe₂(CO)₈(AuNHC)]⁻ | acs.org |

Electronic Structure and Bonding in Iron I Carbonyl Complexes

Spin States and Electronic Configurations

Due to the strong-field nature of the carbon monoxide (CO) ligand, metal carbonyl complexes are almost exclusively found in a low-spin state. rsc.orgrsc.org However, recent research has led to the characterization of highly labile three-coordinate iron(I) monocarbonyl complexes that exhibit a high-spin configuration. rsc.orgrsc.org

In a typical Fe(I) complex, the seven d-electrons can adopt either a high-spin or a low-spin state. For an octahedral complex, a low-spin d⁷ configuration would be (t₂g)⁶(eg)¹, resulting in one unpaired electron (S=1/2, a doublet state). A high-spin d⁷ configuration would be (t₂g)⁵(eg)², with three unpaired electrons (S=3/2, a quartet state). rsc.org

While low-spin states are energetically favored for most CO-containing complexes, high-spin configurations are more common in unsaturated, low-coordinate homoleptic carbonyls observed in the gas phase. rsc.org In solution, the preservation of a high-spin state upon CO coordination is rare but has been observed in specific cases, such as within the rigid and weak-field environment of a metal-organic framework. rsc.org For certain three-coordinate iron(I) monocarbonyl complexes, experimental and quantum chemical studies have confirmed a high-spin ground state. rsc.org For instance, in one such complex, the high-spin state was calculated to be significantly more stable (by approximately 10 kcal mol⁻¹) than the low-spin state. rsc.org

The spin state can significantly influence the geometry of the complex. For example, a calculated low-spin isomer of a three-coordinate Fe(I) carbonyl complex showed a significantly contracted Fe-CO bond (1.65 Å) compared to its high-spin counterpart. rsc.org Interestingly, this bond contraction in the low-spin isomer does not necessarily correlate with a weaker C-O bond or a significant shift in the carbonyl stretching frequency, suggesting that the degree of σ-donation and π-backbonding may not be pronounced in this low-spin case. rsc.org

A family of coordinatively unsaturated Fe(I) carbonyl complexes supported by a tris(carbene)borate ligand has been shown to add CO sequentially, accompanied by a change in spin-state. digitellinc.com This allows for the formation of low-valent, coordinatively unsaturated monocarbonyl complexes where the CO moiety is substantially reduced due to the high-spin character of the complex. digitellinc.com

| Complex Type | Common Spin State | Driving Factor | Reference |

|---|---|---|---|

| Most Iron Carbonyls | Low-Spin | Strong-field nature of CO ligand | rsc.orgrsc.org |

| Three-coordinate Fe(I) Monocarbonyls | High-Spin | Specific ligand environment and coordination number | rsc.org |

| Gas-phase, low-coordinate homoleptic carbonyls | High-Spin | Small number of ligands | rsc.org |

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are theoretical models used to describe the electronic structure of transition metal complexes. brainkart.comwikipedia.orgwikipedia.org CFT treats the ligands as point charges and considers the electrostatic interactions between these charges and the metal d-orbitals, leading to a splitting of the d-orbital energies. brainkart.comwikipedia.orgegyankosh.ac.in LFT, an extension of CFT, incorporates molecular orbital theory to provide a more comprehensive picture of the metal-ligand bonding, including covalent interactions. wikipedia.orgwikipedia.org

In an octahedral field, the five degenerate d-orbitals of the iron atom split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). egyankosh.ac.inwikibooks.org In a tetrahedral field, the splitting is inverted, with the e set being lower in energy than the t₂ set. wikibooks.org The magnitude of this splitting (Δ) is influenced by the ligands, with strong-field ligands like CO causing a larger split.

For Fe(I) (a d⁷ ion) in an octahedral complex, a large Δ, typical for carbonyl ligands, favors a low-spin configuration where electrons pair up in the t₂g orbitals before occupying the higher-energy eg orbitals. scielo.org.mx This results in a (t₂g)⁶(eg)¹ configuration. rsc.org If Δ were small, a high-spin (t₂g)⁵(eg)² configuration would be favored. rsc.org

LFT provides a more nuanced view by considering the formation of molecular orbitals from the metal d-orbitals and ligand orbitals. wikipedia.org The bonding in metal carbonyls is well-described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. rsc.org LFT accounts for both of these interactions. Recent computational studies using ab initio Ligand Field Theory (aiLFT) on a series of octahedral metal carbonyls, including [Fe(CO)₆]²⁺ (isoelectronic with a hypothetical Fe(I) carbonyl), have shown that CO acts as a good σ-donor and a progressively stronger π-acceptor as you move from iron to chromium. rsc.orgrsc.org

In some complex systems, such as a pentanuclear Au/Fe carbonyl cluster, an "inverted ligand field" model has been proposed. acs.org In this model, the classical view of a central metal in a high oxidation state is replaced by one with a lower oxidation state interacting with charged ligand fragments. acs.org This approach highlights the flexibility of bonding models required to understand complex multinuclear systems. acs.org

Nature of Metal-Ligand Bonding

The stability and reactivity of iron(I) carbonyl complexes are governed by the intricate bonding interactions between the iron center and its surrounding ligands.

The bond between an iron atom and a carbonyl ligand is a classic example of synergic bonding, consisting of two main components: σ-donation and π-backbonding. ilpi.comallen.inunacademy.com

σ-Donation: The carbonyl ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to a vacant d-orbital on the iron atom. allen.inunacademy.comquora.com This forms a sigma (σ) bond between the iron and the carbon. allen.inquora.com This donation of electron density increases the electron density on the metal center. brainkart.com

π-Backbonding: To compensate for the increased electron density from σ-donation, the iron atom donates electron density from its filled d-orbitals (of appropriate symmetry, i.e., t₂g in an octahedral complex) back into the empty π* antibonding orbitals of the CO ligand. ilpi.comallen.inquora.com This interaction is known as π-backbonding or π-backdonation. ilpi.com

These two processes are synergistic; the more electron density is donated to the metal via the σ-bond, the more electron-rich the metal becomes, and the stronger the π-backbonding interaction. ilpi.com This mutual electron exchange strengthens the Fe-C bond. allen.in A significant consequence of π-backbonding is the weakening of the C-O bond within the carbonyl ligand, as electron density is populated into an antibonding orbital of CO. ilpi.com This weakening is experimentally observed as a decrease in the C-O stretching frequency in the infrared (IR) spectrum and a lengthening of the C-O bond. ilpi.com

The extent of π-backbonding is influenced by the charge on the complex and the nature of other ligands present. For example, adding negative charge to the metal center increases π-backbonding and decreases the CO stretching frequency. ilpi.com

| Interaction | Description | Effect on Fe-C Bond | Effect on C-O Bond | Reference |

|---|---|---|---|---|

| σ-Donation | Donation of electron pair from C to Fe | Strengthens | Slightly weakens | allen.inunacademy.comquora.com |

| π-Backbonding | Donation of electrons from Fe d-orbitals to CO π* orbitals | Strengthens | Weakens | ilpi.comallen.inquora.com |

In di- and polynuclear iron carbonyl complexes, direct iron-iron bonds can exist. uvic.caresearchgate.net These metal-metal bonds are a key feature of metal cluster chemistry. libretexts.org The presence of an Fe-Fe bond in diiron nonacarbonyl, Fe₂(CO)₉, was inferred from its diamagnetism and short Fe-Fe distance, despite the presence of three bridging carbonyl ligands. uvic.ca

The carbonyl ligands themselves can adopt different bonding modes in these clusters. Besides the common terminal mode, CO can act as a bridging ligand (μ₂-CO) between two metal centers or even a face-capping ligand (μ₃-CO) across three metal atoms. uvic.cawikipedia.orglibretexts.org

The concept of a single bond between metal atoms is fundamental to understanding the structure of many cluster carbonyls. libretexts.org However, in some cases, particularly with bridging ligands, the extent of direct metal-metal interaction can be ambiguous. libretexts.org For example, theoretical studies on certain iron carbonyl clusters with bridging hydride and arsenide ligands have suggested the absence of a direct Fe-Fe bond path, with the bridging ligands mediating the interaction between the metal centers. ekb.eg

Unsupported iron-iron bonds, without the aid of bridging ligands, are relatively rare but have been observed in some dimeric iron complexes. researchgate.net The synthesis of high-nuclearity iron clusters with direct Fe-Fe bonding remains a significant challenge. researchgate.net

Ancillary ligands, which are any ligands other than carbonyls in a complex, play a crucial role in modulating the electronic properties and reactivity of iron(I) carbonyl complexes. yale.eduresearchgate.net The electronic and steric properties of these ligands can be systematically varied to fine-tune the characteristics of the metal center. yale.edursc.org

The donor/acceptor properties of ancillary ligands directly impact the degree of π-backbonding to the CO ligands. ilpi.com Stronger σ-donating ancillary ligands increase the electron density on the iron center, which in turn enhances its ability to back-donate to the CO ligands. This results in a lower CO stretching frequency. ilpi.com Conversely, weaker donor ancillary ligands can lead to less π-backbonding. illinois.edu

The steric bulk of ancillary ligands can also have a profound effect, influencing the coordination number and geometry of the metal center. rsc.org For example, by using sterically demanding β-diketiminate ligands, it has been possible to synthesize a three-coordinate iron(II) complex, a coordination number that can influence the spin state and reactivity. rsc.org In the context of catalysis, the electronic nature of ancillary ligands can significantly affect reaction rates and even provide mechanistic insights. acs.orgnih.gov For instance, in certain palladium-catalyzed reactions, an electron-rich ancillary ligand decreased catalytic activity, while an electron-deficient one enhanced it. acs.org

Molecular Orbital and Density Functional Theory (DFT) Analysis of Electronic Structure

The electronic structure and bonding in iron(I) carbonyl complexes are best understood through the frameworks of Molecular Orbital (MO) theory and Density Functional Theory (DFT). These theoretical approaches provide detailed insights into the nature of the metal-ligand interactions that dictate the stability and reactivity of these compounds.

At its core, the bonding in iron carbonyls involves a synergistic interplay between the iron center and the carbonyl (CO) ligands. This is characterized by two main components: a σ-donation from the highest occupied molecular orbital (HOMO) of the CO ligand to a vacant d-orbital on the iron atom, and a π-back-donation from a filled d-orbital of the iron atom into the lowest unoccupied molecular orbital (LUMO), which is the π* antibonding orbital of the CO ligand. dalalinstitute.com This π-back-donation is a crucial aspect of the bonding, strengthening the metal-carbon bond while slightly weakening the carbon-oxygen bond. sohag-univ.edu.eg

MO diagrams for iron carbonyls, such as the parent complex iron pentacarbonyl, Fe(CO)₅, show that the frontier orbitals—the highest occupied and lowest unoccupied orbitals—are critical to the complex's chemistry. researchgate.net The five highest occupied orbitals are predominantly composed of the five iron d-orbitals, which are split in energy by the ligand field. researchgate.netcbpf.br For instance, in a trigonal bipyramidal geometry like Fe(CO)₅, the iron d-orbitals are split into three irreducible representations. researchgate.net The lowest energy transitions and photochemical reactivity of these complexes are governed by excitations from these metal-centered d-orbitals to ligand-based π* orbitals. cbpf.br

Density Functional Theory (DFT) has emerged as a powerful computational tool for a more quantitative analysis of the electronic structure. researchgate.netias.ac.in DFT calculations allow for the precise determination of molecular geometries, bond energies, and spectroscopic properties. Various analytical methods are employed in conjunction with DFT to dissect the bonding:

Natural Population Analysis (NPA) and Energy Decomposition Analysis (EDA): These methods are used to quantify the charge distribution and the nature of the bonding interactions (electrostatic, orbital, and dispersion components) between the iron center and the ligands. researchgate.netias.ac.in

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the kinetic stability of the complex. researchgate.netias.ac.in For example, in substituted iron carbonyl complexes of the type [Fe(CO)₄(SiX)], the HOMO-LUMO gap was found to range from 3.75 to 5.52 eV. ias.ac.in

Natural Bond Orbital (NBO) and Wiberg Bond Index (WBI) Analysis: NBO analysis provides information on the orbital contributions to specific bonds. ias.ac.in For instance, in Fe-Si bonds within certain iron carbonyl derivatives, the iron d-orbitals contribute more significantly than the s or p orbitals. ias.ac.in The WBI provides a measure of the bond order, allowing for a quantitative comparison of bond strengths. researchgate.net

Table 1: Summary of DFT Analysis Techniques for Iron Carbonyl Complexes

| Analysis Technique | Information Provided | Typical Findings in Iron Carbonyls |

|---|---|---|

| Natural Population Analysis (NPA) | Atomic partial charges and charge distribution. | Reveals the extent of charge transfer from metal to ligands (or vice versa). Carbonyl carbons are often found to be positively charged. ias.ac.in |

| Energy Decomposition Analysis (EDA) | Decomposes the interaction energy into electrostatic, orbital (covalent), and dispersion components. | Quantifies the contribution of σ-donation and π-back-donation to the overall bond strength. |

| Frontier Molecular Orbital (FMO) Analysis | Provides the energies and compositions of the HOMO and LUMO; calculates the HOMO-LUMO gap. | The HOMO is typically metal-centered (Fe 3d), and the LUMO is ligand-centered (CO π*). The energy gap indicates chemical reactivity and stability. researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Describes bonding in terms of localized electron-pair bonds and orbital interactions. | Shows that the Fe-C bond is predominantly a σ-bond with significant π-back-donation character. ias.ac.in |

| Wiberg Bond Index (WBI) | Calculates a bond order based on the electron density between two atoms. | Used to compare the relative strengths of different bonds within the complex, such as Fe-C versus other metal-ligand bonds. researchgate.net |

Enemark–Feltham Notation and Valence Electron Counting in Iron(I) Nitrosyl/Carbonyl Species

Valence electron counting is a fundamental formalism in organometallic chemistry used to predict the stability and structure of transition metal complexes. The 18-electron rule, analogous to the octet rule for main group elements, posits that stable complexes often have a total of 18 valence electrons, corresponding to the filling of the metal's nine valence orbitals (one s, three p, and five d). ilpi.comuomustansiriyah.edu.iq

Two primary methods are used for electron counting:

Neutral Ligand (Covalent) Model: The metal is considered in its zero-oxidation state. Ligands are treated as neutral species, and their electron contribution is determined by the number of electrons they donate as a neutral fragment. uomustansiriyah.edu.iq For iron, in its neutral state, it contributes 8 valence electrons. quora.com Carbonyl (CO) is a neutral 2-electron donor.

For complexes containing the nitrosyl (NO) ligand, electron counting can become ambiguous. The NO ligand is considered "non-innocent" because it can exist in different electronic states, formally as the cation NO⁺ (a 2-electron donor, isoelectronic with CO), the radical ·NO (a 1-electron donor), or the anion NO⁻ (a 2-electron donor, but with a different geometry). sohag-univ.edu.egacs.org This ambiguity can lead to different formal oxidation states for the metal center.

To address this complexity, the Enemark–Feltham (E-F) notation , {MNO}ⁿ, was developed. umich.edu This notation provides an unambiguous description of the electronic configuration of the metal-nitrosyl core. The superscript 'n' is the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. umich.edu This method avoids the assignment of formal oxidation states to either the metal or the nitrosyl ligand. acs.org

For iron(I) carbonyl complexes that also contain nitrosyl ligands, both the 18-electron rule and the E-F notation are used for their description. For example, novel heteroleptic iron(I) carbonyl/nitrosyl cations have been synthesized and characterized. nih.gov These complexes are described as stable 18-valence electron species. nih.gov

[Fe(CO)₄(NO)]⁺ : This complex is described with an Enemark–Feltham number of {FeNO}⁸ . nih.gov This can be rationalized by considering an iron(I) center (a d⁷ metal) and one NO ligand (contributing one electron to its π* orbital), giving n = 7 + 1 = 8.

[Fe(CO)(NO)₃]⁺ : This species is assigned an E-F number of {FeNO}¹⁰ . nih.gov This corresponds to an iron(I) center (d⁷) and three NO ligands (each contributing one π* electron), resulting in n = 7 + 3 = 10.

Both of these iron(I) cations are considered to be 18-valence electron complexes, a count which contributes to their notable stability. nih.gov The successful application of both formalisms highlights their utility in understanding the electronic structure of these complex inorganic species.

Table 2: Electron Counting and Enemark-Feltham Notation for Iron(I) Carbonyl Nitrosyl Cations

| Compound | Total Valence Electrons (VE) | Enemark-Feltham (E-F) Number | Derivation of E-F Number (d-electrons + NO π* electrons) |

|---|---|---|---|

| [Fe(CO)₄(NO)]⁺ | 18 nih.gov | {FeNO}⁸ nih.gov | Fe(I) = d⁷; one NO ligand = 1e⁻. Total = 7 + 1 = 8. |

| [Fe(CO)(NO)₃]⁺ | 18 nih.gov | {FeNO}¹⁰ nih.gov | Fe(I) = d⁷; three NO ligands = 3 × 1e⁻. Total = 7 + 3 = 10. |

Spectroscopic Characterization Techniques and Interpretations for Iron I Carbonyl Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for characterizing the carbonyl ligands in iron(I) complexes. The frequencies of the C-O stretching vibrations are highly sensitive to the electronic environment of the metal center and the coordination mode of the carbonyls.

Infrared (IR) Spectroscopy of Carbonyl Stretching Frequencies (ν(CO)) and Structural Elucidation

For instance, the mononuclear complex [Fe(CO)₅]⁺ exhibits a single strong IR band, which is consistent with a C₄ᵥ symmetry. rsc.org In contrast, the related [Fe(CO)₆]⁺ cation is identified as a weakly bound complex with an [Fe(CO)₅]⁺ core. rsc.org The study of dinuclear and trinuclear iron(I) carbonyl cluster cations reveals a preference for unbridged, asymmetric structures, a departure from their neutral counterparts which often feature bridging carbonyls. rsc.org For example, [Fe₂(CO)₈]⁺ and [Fe₂(CO)₉]⁺ are characterized as having (OC)₅Fe–Fe(CO)ₙ⁺ (n=3 and 4) structures. rsc.org Similarly, the trinuclear cluster [Fe₃(CO)₁₂]⁺ adopts an open-chain structure rather than the triangular arrangement seen in neutral Fe₃(CO)₁₂. rsc.org

Table 1: Experimental IR ν(CO) Frequencies for Selected Iron(I) Carbonyl Cations

| Complex | Structure/Symmetry | ν(CO) (cm⁻¹) | Reference |

| [Fe(CO)₅]⁺ | C₄ᵥ | 2116 | nih.gov |

| [Fe(CO)₆]⁺ | Weakly bound [Fe(CO)₅]⁺ core | ~2113 | rsc.orgnih.gov |

| [Fe₂(CO)₈]⁺ | Asymmetric (OC)₅Fe–Fe(CO)₃⁺ | Multiple bands | rsc.org |

| [Fe₂(CO)₉]⁺ | Asymmetric (OC)₅Fe–Fe(CO)₄⁺ | Multiple bands | rsc.org |

| [Fe₃(CO)₁₂]⁺ | Open-chain | Multiple bands | rsc.org |

| Note: The table presents a simplified view. The spectra of cluster cations often show multiple bands corresponding to different vibrational modes. |

Raman Spectroscopy Applications

Raman spectroscopy complements IR spectroscopy in the structural analysis of iron(I) carbonyl complexes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. acs.org For centrosymmetric molecules, some vibrations may be Raman-active but IR-inactive, and vice versa, making the combination of both techniques powerful for determining molecular symmetry. dalalinstitute.com

In the context of iron carbonyls, Raman spectroscopy has been used to study pressure-induced phase transitions and structural changes. researchgate.netuwo.ca For instance, studies on Fe₂(CO)₉ under high pressure have used Raman spectroscopy to monitor the shifts in the ν(CO) and metal-carbonyl stretching regions, providing insights into the changes in π-backbonding and molecular geometry. uwo.ca For iron carbonyl carbide clusters, prominent Raman features have been correlated with the symmetric breathing modes of the iron framework and the terminal carbonyl ligands. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, making it an essential tool for the direct study of paramagnetic iron(I) (d⁷) complexes. ethz.ch EPR spectroscopy provides detailed information about the electronic structure, the local environment of the iron center, and can help in identifying transient paramagnetic intermediates in catalytic cycles. rsc.orgrsc.org

The EPR spectrum is characterized by its g-values and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands coordinated to the iron center. researchgate.net For iron complexes, multifrequency EPR measurements are often combined with other techniques like Mössbauer spectroscopy and SQUID magnetometry to fully characterize the oxidation and spin states of the iron center. rsc.org The isolation and characterization of a stable salt of the [Fe(CO)₅]⁺ cation allowed for its study in the condensed phase, where previously it had only been observed in the gas phase or through matrix isolation techniques. nih.gov EPR spectroscopy was crucial in confirming the open-shell nature of this cation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for the identification and characterization of iron(I) carbonyl cations, both as mononuclear species and as part of larger clusters. uvic.ca

Identification of Mononuclear and Cluster Iron(I) Carbonyl Cations

Mass spectrometry allows for the direct detection and mass selection of various iron carbonyl cluster cations. researchgate.net In experiments using laser vaporization of an iron target in the presence of carbon monoxide, a range of mononuclear and polynuclear iron carbonyl cations, such as [Fe(CO)₅]⁺, [Fe(CO)₆]⁺, [Fe₂(CO)₈]⁺, [Fe₂(CO)₉]⁺, and [Fe₃(CO)₁₂]⁺, have been identified. researchgate.netrsc.org The characteristic isotopic pattern of iron aids in confirming the number of iron atoms within a detected cluster ion. uvic.ca Mass spectrometry has also been instrumental in identifying heteronuclear carbonyl cations containing iron, such as [FeZn(CO)₅]⁺. nih.gov

Photodissociation Mass Spectrometry

Infrared photodissociation (IRPD) mass spectrometry is a sophisticated technique that combines mass spectrometry with infrared spectroscopy to obtain structural information on mass-selected ions in the gas phase. osti.gov In this method, the ions of interest are isolated and then irradiated with a tunable IR laser. rsc.org When the laser frequency matches a vibrational mode of the ion, the ion absorbs energy and fragments. rsc.org By monitoring the fragmentation yield as a function of the IR wavelength, a vibrational spectrum of the ion is obtained. mpg.de

This technique has been successfully applied to study a variety of homoleptic iron carbonyl cluster cations. rsc.orgrsc.org It has been crucial in establishing the structures of species like [Fe(CO)₅]⁺ and in revealing the unbridged nature of dinuclear and trinuclear iron(I) carbonyl cations. rsc.org The fragmentation patterns observed in these experiments, such as the loss of one or more CO ligands, provide additional insights into the bonding and stability of the parent cluster ions. rsc.org For example, the photodissociation of [Fe₃(CO)₁₂]⁺ shows channels corresponding to the loss of CO ligands as well as a larger Fe(CO)₅ fragment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for characterizing metal carbonyls. wikipedia.org For iron carbonyl complexes, ¹³C NMR is often used to probe the carbonyl (CO) ligands. wikipedia.org To enhance the sensitivity of this method, these complexes are frequently enriched with the ¹³C isotope. wikipedia.org

The chemical shifts observed in the ¹³C NMR spectra of iron carbonyl complexes provide valuable structural information. Terminal CO ligands typically resonate in the range of 150 to 220 ppm. wikipedia.org In contrast, bridging CO ligands, which are bonded to more than one metal center, are found further downfield, between 230 and 280 ppm. wikipedia.org This clear distinction in chemical shift ranges allows for the direct identification of the binding mode of the carbonyl ligands within the complex.

Furthermore, the chemical shifts are sensitive to the electronic environment of the iron center. An increase in the atomic number of the central metal generally leads to a shift to higher fields (upfield shift). wikipedia.org NMR spectroscopy is also instrumental in studying dynamic processes, such as ligand exchange, through the analysis of temperature-dependent line broadening, which can provide activation energies for these processes. wikipedia.org

For instance, solid-state ¹³C NMR has been employed to study the shielding tensors in iron carbonyl complexes like Fe₃(CO)₈(PhCCPh)₂ and Fe₃(CO)₁₂. royalsocietypublishing.org The analysis of spinning sideband intensities in magic-angle spinning experiments allows for the determination of the principal components of the carbonyl carbon shielding tensors, offering deeper insights into the electronic structure and bonding. royalsocietypublishing.org In cyclopentadienyl (B1206354) iron dicarbonyl ketone complexes, ¹³C NMR has been used to characterize the terminal carbonyl ligands, which were observed at approximately δ 209.2 ppm. dspace.unza.zm

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment Analysis

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and coordination environment of iron in its compounds. This method relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei, providing information through parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ). rsc.org

The isomer shift is directly related to the s-electron density at the iron nucleus and is, therefore, a reliable indicator of the oxidation state. For iron carbonyl complexes, an increase in the negative charge on the complex, moving from a neutral to an anionic species, results in a progressive decrease in the isomer shift value. rsc.org Conversely, the isomer shift systematically increases as the coordination number of the iron atom increases from four to seven. rsc.org These trends provide a framework for interpreting the electronic structure and bonding in these compounds. rsc.org

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient at the nucleus, which is influenced by the symmetry of the electron distribution and the ligand field. Asymmetrical electron distribution around the iron nucleus leads to a non-zero quadrupole splitting, providing insights into the geometry of the complex.

In studies of various iron carbonyls, including Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂, Mössbauer spectroscopy has been instrumental in confirming their proposed structures. osti.gov For instance, the data for Fe₃(CO)₁₂ have been shown to be more consistent with a linear arrangement of the three iron atoms rather than a trigonal one. osti.gov Furthermore, in the case of Fe(CO)₄I₂, the isomer shift was consistent with a +2 oxidation state for iron. osti.gov

The utility of Mössbauer spectroscopy extends to complex cluster compounds. For example, in a study of [Fe(CO)₄{Au[P(C₆H₁₁)₃]}₂], the ⁵⁷Fe Mössbauer data were consistent with a conventional cis-[Fe(CO)₄X₂] structure with localized Fe-Au bonds. psu.edu In contrast, for the cationic cluster [Fe(CO)₄{Au[P(C₆H₁₁)₃]}₃]⁺, the data suggested a tetrahedral FeAu₃ cluster with delocalized bonding. psu.edu

X-ray Based Spectroscopies

X-ray based spectroscopic techniques offer powerful tools for probing the electronic structure and elemental composition of iron carbonyl complexes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. diva-portal.org By irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can determine the binding energies of core-level electrons. These binding energies are characteristic of a specific element and its oxidation state. diva-portal.org

For iron compounds, the Fe 2p region of the XPS spectrum is particularly informative. diva-portal.org The spectrum exhibits multiplet splitting, which can be complex to interpret but provides detailed information about the iron's oxidation state and spin state. diva-portal.org For instance, the Fe 2p₃/₂ peak for metallic iron (Fe(0)) is typically observed around 706.8 eV. researchgate.net In iron oxides, distinct peaks corresponding to Fe(II) and Fe(III) states are observed at different binding energies, along with characteristic satellite peaks. diva-portal.orgresearchgate.net

In the context of iron carbonyl clusters, XPS has been used to follow changes in the oxidation state of the iron centers upon redox reactions. For example, in a study of an iron-carbido carbonyl cluster, the Fe 2p₃/₂ feature for the neutral cluster [Fe₆(μ₆-C)(CO)₁₈] was observed at a higher binding energy (707.4 eV) compared to its dianionic precursor (705.5 eV), consistent with a two-electron oxidation. nih.gov

High-Energy-Resolution Fluorescence-Detected (HERFD) X-ray Absorption Near-Edge Spectroscopy (XANES)

High-Energy-Resolution Fluorescence-Detected (HERFD) X-ray Absorption Near-Edge Spectroscopy (XANES) is an advanced technique that provides highly detailed information about the electronic structure and local coordination environment of the absorbing atom. rsc.orgscm.com By detecting the emitted X-ray fluorescence in a narrow energy bandwidth, HERFD-XANES overcomes the lifetime broadening effects that limit the resolution of conventional XANES, revealing fine features in the pre-edge region of the spectrum. rsc.orgrsc.org

For iron carbonyl complexes, the pre-edge features in the Fe K-edge HERFD-XANES spectra are particularly sensitive to the geometry and electronic structure of the iron center. rsc.orgresearchgate.net These spectra exhibit multiple pre-edge peaks that serve as individual signatures for different complexes, allowing for the distinction between mono-, bi-, and trinuclear iron carbonyls. rsc.orgrsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to assign these pre-edge peaks to specific electronic transitions, typically from the Fe 1s core level to unoccupied molecular orbitals with significant Fe 3d character. rsc.org

Studies have demonstrated that HERFD-XANES can be used to distinguish different types of iron-iron bonding interactions in multinuclear carbonyl complexes. rsc.orgresearchgate.net For example, in pure iron carbonyls, the pre-edge region shows distinct signatures for Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂. rsc.orgresearchgate.net This high sensitivity makes HERFD-XANES a powerful tool for probing the electronic structure of iron catalysts and understanding the bonding of CO ligands and iron-iron bonds during chemical reactions. rsc.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Iron I Carbonyl Complexes

Ligand Dynamics and Exchange Reactions

The reactivity of iron carbonyl complexes is significantly influenced by the dynamics of their ligands, particularly the substitution of carbonyl (CO) groups. These reactions are fundamental to the application of these complexes in various chemical transformations.

Kinetics and Thermodynamics of Carbonyl Ligand Substitution

The substitution of CO ligands in iron carbonyl complexes can proceed through different mechanisms, with the specific pathway being highly dependent on the nature of the complex and the reacting partner. For instance, the substitution of a carbonyl group in [Fe(Ind)(CO)₂I] (where Ind is indenyl) by P(OMe)₃ follows a dissociative mechanism. researchgate.net This process is initiated by a spin crossover from the singlet ground state to a triplet state, followed by the loss of a CO ligand. researchgate.net This pathway is energetically more favorable than associative mechanisms that occur solely on the singlet potential energy surface. researchgate.net The enhanced reaction rate of the indenyl complex compared to its cyclopentadienyl (B1206354) (Cp) analogue is attributed to the lower energy barrier for this spin crossover, a consequence of the indenyl ligand's electronic properties. researchgate.net

| Complex | Entering Ligand | Proposed Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| [Fe(Ind)(CO)₂I] | P(OMe)₃ | Dissociative (via spin crossover) | Transition from singlet to triplet state facilitates CO loss. | researchgate.net |

| Fe(CO)₅ | Various | Dissociative or Associative | Mechanism is dependent on reaction conditions and incoming ligand. | nptel.ac.in |

Role of Lability in Catalysis

The lability of iron carbonyl complexes, or the ease with which they can lose a ligand, is a cornerstone of their catalytic activity. wiley-vch.de For a complex to function as an effective catalyst, it must form labile intermediates with the substrate. wiley-vch.de This lability allows for the coordination of reactant molecules and the subsequent release of products, regenerating the active catalytic species. wiley-vch.de

In many iron-catalyzed reactions, the initial step involves the dissociation of a CO ligand to create a vacant coordination site. This is observed in processes like hydroformylation and alkene polymerization. wiley-vch.de The photolytically induced exchange of CO with a labile ligand like acetonitrile (B52724) can generate highly reactive iron complexes that facilitate further reactions. wiley-vch.de The frequent involvement of high spin and open-shell intermediates in iron catalysis can make mechanistic studies challenging, but it also highlights the unique reactivity pathways available to these complexes. nih.gov

Redox Chemistry and Electron Transfer Processes

The ability of iron to exist in multiple oxidation states is central to the redox chemistry of its carbonyl complexes. These complexes participate in a variety of electron transfer reactions, leading to the formation of both oxidized and reduced species.

Oxidation and Reduction Pathways of Iron(I) Carbonyls

Iron(I) carbonyl complexes can be both oxidized and reduced through chemical and electrochemical means. The reduction of iron pentacarbonyl (Fe(CO)₅) with sodium metal yields the tetracarbonylferrate dianion, Na₂[Fe(CO)₄], a highly nucleophilic species known as Collman's reagent. wikipedia.orgwikipedia.org In the presence of water, the electrochemical reduction of Fe(CO)₅ is a two-electron process that forms [HFe(CO)₄]⁻. acs.org

Oxidation of iron carbonyls can be achieved with halogens. For example, the reaction of Fe(CO)₅ with iodine results in the formation of iron tetracarbonyl diiodide (Fe(CO)₄I₂). wikipedia.org The oxidation of the monoanion [HFe(CO)₄]⁻ leads to the formation of triiron dodecacarbonyl (Fe₃(CO)₁₂). wikipedia.org The radical cation [Fe(CO)₃(PPh₃)₂]⁺ undergoes oxidative-substitution reactions with various ligands. rsc.org For instance, its reaction with NO or NO₂ leads to the formation of [Fe(CO)₂NO(PPh₃)₂]⁺ and mer,trans-[Fe(NO₂)(CO)₃(PPh₃)₂]⁺, respectively. rsc.org The oxidation of iron carbonyl clusters can also lead to changes in the cluster's structure, sometimes resulting in the formation of larger or smaller clusters. nih.gov

Electrochemical Properties

The electrochemical behavior of iron carbonyl complexes provides valuable information about their redox potentials and the stability of the resulting oxidized or reduced species. Cyclic voltammetry studies have been employed to investigate the redox properties of various iron carbonyl complexes. nih.govacs.org For example, the electrochemical behavior of Fe₃(CO)₁₂ has been examined in different solvents, revealing multiple reduction steps. acs.org In dichloromethane (B109758), two reduction steps are observed, corresponding to the formation of the monoanion and dianion. acs.org The first electron transfer is electrochemically reversible, while the second is not. acs.org

The electrochemical properties are sensitive to the solvent and the presence of other species like water. acs.org The oxidation of [HFe(CO)₄]⁻ at a platinum electrode is a one-electron process in the absence of water, but becomes a three-electron process in the presence of a base and water. acs.org The electrochemical behavior of dinitrosyl iron complexes with bipyridine, terpyridine, and 1,10-phenanthroline (B135089) has also been studied, showing two quasi-reversible one-electron reductions for all complexes. nih.gov

| Complex | Solvent | Electrode | Process | Potential (V) | Reference |

|---|---|---|---|---|---|

| Fe₃(CO)₁₂ | CH₂Cl₂ | - | Reduction (1st step) | - | acs.org |

| Fe₃(CO)₁₂ | CH₂Cl₂ | - | Reduction (2nd step) | - | acs.org |

| [HFe(CO)₄]⁻ | - | Platinum | Oxidation (in absence of water) | - | acs.org |

| [Fe(NO)₂(bipy)] | THF | Platinum | Reduction | -1.85 (irreversible) | nih.gov |

| [Fe(NO)₂(phen)] | THF | Platinum | Reduction | -1.80 (irreversible) | nih.gov |

Reactions with Nucleophiles and Electrophiles

Iron carbonyl complexes exhibit reactivity towards both nucleophiles and electrophiles, a duality that is fundamental to their synthetic utility. The nature of the reaction depends on the specific iron complex and the attacking reagent.

Cationic iron carbonyl complexes are generally electrophilic and are susceptible to attack by nucleophiles. thieme-connect.de For example, cationic η²-alkene complexes of iron react with a wide range of nucleophiles, including enolates and silyl (B83357) enol ethers, to form stable η¹-alkyl products. thieme-connect.deu-tokyo.ac.jp The nucleophilic addition typically occurs anti to the iron center. wiley-vch.de The coordination of an unsaturated organic ligand to an iron carbonyl fragment often activates the ligand towards nucleophilic attack. wiley-vch.de

Conversely, anionic iron carbonyl complexes, such as the highly nucleophilic Collman's reagent ([Fe(CO)₄]²⁻), readily react with electrophiles. wikipedia.org This reactivity is harnessed in numerous organic transformations. Even neutral iron pentacarbonyl can react with nucleophiles like hydroxide (B78521) ions, leading to the formation of the hydrido complex [HFe(CO)₄]⁻ through a metallacarboxylate intermediate. wikipedia.org Reactions with electrophiles can also occur at the carbonyl ligand itself. wikipedia.org

The study of these reactions provides insight into the electronic structure and reactivity patterns of iron carbonyl complexes, which is crucial for the design of new catalytic processes and synthetic methodologies. whiterose.ac.ukacs.org

Nucleophilic Attack on Coordinated Carbonyl Ligands

Unsaturated ligands like carbon monoxide (CO) are generally not reactive toward nucleophiles. However, when coordinated to an electron-deficient metal center, they become activated and susceptible to nucleophilic attack. ichemc.ac.lk Several factors facilitate this attack on a coordinated ligand: a formal positive charge on the metal, the presence of other π-acceptor ligands, a coordinatively saturated metal center, and a highly reactive nucleophile. ichemc.ac.lk

Nucleophiles such as hydrides, alkyls, alkoxides, hydroxides, and amines can attack the carbon atom of the metal-bound carbonyl group. ichemc.ac.lk For instance, the reaction of hydroxide ions (OH⁻) with iron pentacarbonyl, Fe(CO)₅, leads to the formation of a hydroxycarbonyl (B1239141) complex, which can subsequently lose carbon dioxide to form a metal hydride. ichemc.ac.lknptel.ac.in Similarly, treatment of Fe(CO)₅ with an aqueous base produces the [HFe(CO)₄]⁻ anion via a metallacarboxylate intermediate. wikipedia.org

Another example involves the use of trimethylamine (B31210) N-oxide (Me₃NO) for the nucleophilic abstraction of a carbonyl group. The reaction proceeds via a nucleophilic attack of Me₃NO on the carbon of the carbonyl ligand, which pushes electrons onto the metal. This is followed by the elimination of carbon dioxide (CO₂) and trimethylamine (NMe₃). wikipedia.org

In diiron complexes, such as [Fe₂(μ-CO)(CO)₄(η⁸-C₈H₈)], which contain both bridging and terminal carbonyl ligands, aryllithium reagents can attack a carbonyl group. Subsequent alkylation can lead to the formation of bridging alkoxycarbene complexes. acs.org Studies on such systems indicate that the acyl oxygen in the resulting anionic intermediate is a stronger nucleophile than the carbonyl oxygen, favoring electrophilic attack at the acyl oxygen. acs.org

Reactivity of Iron(I) Carbonyl Cations with Nucleophiles

Cationic iron carbonyl complexes are particularly electrophilic and react with a wide range of nucleophiles. rsc.org This reactivity has been extensively studied and utilized in organic synthesis. The regioselectivity of nucleophilic attack on these cations depends on the nature of the nucleophile, substituents on the organic ligands, and the other ligands attached to the iron center. marquette.edu

Acyclic (pentadienyl)iron(1+) cations are known to exist in solution as an equilibrium mixture of a more stable cisoid form and a less stable transoid form. marquette.edu The reaction of these cations with weak carbon nucleophiles, such as allyl trimethylsilane (B1584522) or furan, has been shown to produce (E,E-diene)iron complexes. This suggests that the attack of these weak nucleophiles occurs preferentially on the more reactive transoid form of the pentadienyl cation. marquette.edu

The reaction of (1-methoxycarbonylpentadienyl)iron(1+) cations with various nucleophiles has also been explored. nih.gov Treatment with methyl lithium, sodium cyanoborohydride (NaBH₃CN), or potassium phthalimide (B116566) results in the formation of (pentenediyl)iron complexes. nih.gov In contrast, reaction with dimethylcuprate yields (E,Z-diene)iron complexes. nih.gov Furthermore, reaction with methanesulfonamide (B31651) or trimethylsilylazide produces (E,E-diene)iron complexes. nih.gov

The utility of these reactions is highlighted by the synthesis of complex organic molecules. For example, an optically active vinylcyclopropane, a synthon for the antifungal agent ambruticin, was prepared from a chiral (1-methoxycarbonylpentadienyl)iron(1+) cation. nih.gov

| Cationic Complex | Nucleophile | Product Type | Ref |

| Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) | Methyl lithium | (Pentenediyl)iron complex | nih.gov |

| Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) | NaBH₃CN | (Pentenediyl)iron complex | nih.gov |

| Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) | Potassium phthalimide | (Pentenediyl)iron complex | nih.gov |

| Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) | Dimethylcuprate | (E,Z-diene)iron complex | nih.gov |

| Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) | Methanesulfonamide | (E,E-diene)iron complex | nih.gov |

| Tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) | Trimethylsilylazide | (E,E-diene)iron complex | nih.gov |

| Acyclic tricarbonyl(pentadienyl)iron(1+) | Allyl trimethylsilane | (E,E-diene)iron complex | marquette.edu |

| Acyclic tricarbonyl(pentadienyl)iron(1+) | Furan | (E,E-diene)iron complex | marquette.edu |

Alkylation Reactions

Alkylation reactions involving iron carbonyl complexes are a key method for forming carbon-carbon bonds. A prominent strategy is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized by the catalyst to an aldehyde or ketone, which then participates in a C-C bond-forming reaction before being reduced back to an alcohol. researchgate.netcardiff.ac.uk Cyclopentadienone iron carbonyl complexes have proven to be effective catalysts for the α-alkylation of ketones with alcohols. researchgate.netcardiff.ac.uk

A second major route to certain iron carbonyl complexes involves the alkylation of precursors like Fe₂(μ-S₂) (CO)₆, Fe₂(μ-SH)₂(CO)₆, and Li₂Fe₂(μ-S)₂(CO)₆. nih.govnih.gov This approach is particularly useful for preparing azadithiolate complexes, such as Fe₂(μ-SCH₂)₂NR₆. nih.govnih.gov

Furthermore, η²-CS₂ complexes of iron can be readily alkylated at the uncoordinated sulfur atom, leading to the formation of [Fe(CO)₂L₂(CS₂R)]⁺ salts. rsc.org

Photochemical Reactivity

The photochemistry of iron carbonyl complexes is dominated by the dissociation of carbon monoxide ligands, which generates highly reactive, coordinatively unsaturated species. This reactivity has been harnessed for various applications, from catalysis to the development of therapeutic agents.

Photolysis and Photosubstitution of Iron Carbonyl Species

The photochemistry of iron pentacarbonyl, Fe(CO)₅, has been a subject of extensive study. nih.gov Upon irradiation with ultraviolet (UV) light, Fe(CO)₅ undergoes photolytic dissociation of a CO ligand to generate the 16-electron intermediate iron tetracarbonyl, Fe(CO)₄. wikipedia.orgnih.gov This unsaturated species is highly reactive and can readily engage in oxidative addition reactions. nih.gov The photolysis of Fe(CO)₅ can lead to the formation of both singlet and triplet Fe(CO)₄ with high quantum yield. wikipedia.org Theoretical studies suggest that the triplet state of Fe(CO)₄ is particularly important in subsequent reactions, such as the activation of Si-H bonds. nih.gov

In the absence of a trapping substrate, the photogenerated Fe(CO)₄ can react with another molecule of Fe(CO)₅ to form diiron nonacarbonyl, Fe₂(CO)₉. wikipedia.org Prolonged irradiation in the gas phase can lead to the sequential loss of CO ligands, ultimately forming atomic iron. wikipedia.org

Photosubstitution reactions, where a CO ligand is replaced by another ligand, can be induced by light. wikipedia.org For example, the photosubstitution of Fe(CO)₅ with triethylphosphine (B1216732) has been shown to produce both Fe(CO)₄(PEt₃) and Fe(CO)₃(PEt₃)₂ as single-photon products. nih.gov These photosubstitution reactions are valuable for synthesizing a variety of substituted iron carbonyl complexes. wikipedia.orgresearchgate.net

Light-Triggered CO Release from Iron(I) Carbonyl PhotoCORMs

Carbon monoxide-releasing molecules (CORMs) are compounds that can deliver controlled amounts of CO to biological systems for therapeutic purposes. PhotoCORMs are a class of CORMs that release CO upon stimulation with light, offering precise spatial and temporal control over CO delivery. mdpi.comuea.ac.uk

Iron(I)-based carbonyl complexes with bridging thiolate ligands have been investigated as potential light-triggered CO-releasing molecules (photoCORMs). researchgate.net These diiron(I) complexes have been shown to release CO from the solid material upon irradiation. researchgate.net

Another class of iron-based photoCORMs includes ferric iron complexes with N,C,S-pincer ligands. One such complex, trans-[Fe(L-κ³N,C,S)(CO)(PTA)₂]PF₆, releases CO in response to light. nii.ac.jp While it is sensitive to UV and blue light in its standard form, protonation of a phosphine (B1218219) ligand extends its photosensitivity to red light (up to 800 nm), which falls within the phototherapeutic window. nii.ac.jp The quantum yield of CO release for this complex is pH-dependent, with a maximum yield of 0.24% observed at pH 4.0 when irradiated at 700 nm. nii.ac.jp

| PhotoCORM | Ligand System | Activation Wavelength | Key Feature | Ref |

| Diiron(I) complexes | Bridging Thiolates | Light (unspecified) | Solid-state CO release | researchgate.net |

| trans-[Fe(L-κ³N,C,S)(CO)(PTA)₂]PF₆ | N,C,S-pincer, PTA | ≤ 450 nm (native), ≤ 800 nm (protonated) | pH-dependent red-light activation | nii.ac.jp |

| Dicarbonylbis(cysteamine)iron(II) (CORM-S1) | Cysteamine | >450 nm (visible) | First visible light activated photoCORM | mdpi.com |

| [FeFe]-hydrogenase derivative | Carboxylate side chains | White light / 390 nm | Water soluble | mdpi.com |

Mechanistic Studies of Catalytic Transformations

Iron carbonyl complexes, particularly those based on cyclopentadienone ligands, are active catalysts for a range of transformations, including transfer hydrogenation, dehydrogenation, and alkylation reactions. researchgate.netacs.orgacs.org Mechanistic studies, combining kinetic experiments, intermediate characterization, and computational methods, have been crucial in elucidating the catalytic cycles of these reactions.

In the transfer hydrogenation of ketones and dehydrogenation of alcohols catalyzed by (cyclopentadienone)iron carbonyl compounds, a trimethylamine-ligated iron species has been isolated and identified as a catalytically relevant intermediate. researchgate.netacs.org For transfer hydrogenation, kinetic isotope effect data suggest that the hydrogen transfer from the catalyst to the substrate is the turnover-limiting step. researchgate.netacs.org Conversely, for the dehydrogenation of alcohols, the rate-limiting step involves the transfer of hydrogen from the alcohol to the catalyst. researchgate.net

The mechanism of amine dehydrogenation catalyzed by (cyclopentadienone)iron carbonyl complexes has also been investigated. acs.org Stable iron-amine intermediates have been isolated and characterized. Kinetic isotope effect experiments and density functional theory (DFT) calculations support a stepwise dehydrogenation mechanism, where the rate-limiting step is the transfer of a hydride from the alpha-carbon of the amine to the iron center. acs.org

Iron porphyrin complexes are another class of catalysts that utilize iron carbonyl intermediates. They are effective in various transformations involving diazo compounds. oup.com The proposed mechanism for these reactions often involves the initial formation of an iron carbene intermediate, which can then undergo cyclopropanation, C-H insertion, or ylide formation. oup.com

The development of light-assisted catalytic processes has also gained attention. (Cyclopentadienone)iron carbonyl complexes can be activated by visible light to catalyze the α-alkylation of ketones with alcohols at near-room temperature, a process that typically requires high thermal energy. cardiff.ac.uk

Catalytic Cycles and Intermediate Identification

The catalytic cycles of (cyclopentadienone)iron carbonyl complexes in transfer hydrogenation and dehydrogenation reactions have been the subject of detailed mechanistic studies. A general proposed cycle involves the activation of a tricarbonyl precursor, such as (tetraarylcyclopentadienone)iron tricarbonyl, with an agent like trimethylamine N-oxide. This activation step generates an unsaturated and catalytically active species. acs.org This species can then react with an alcohol to form an iron hydride, which is also a key catalytically active intermediate. acs.org

In the context of carbonyl hydrogenation, a proposed catalytic cycle is often divided into two main parts: hydrogen transfer and catalyst regeneration. rsc.org The hydrogen transfer step can proceed through a metal-ligand bifunctional mechanism, involving a concerted transfer of a hydride from the iron center and a proton from a ligand to the carbonyl substrate. rsc.org Following the product release, the catalyst is regenerated, for instance, through the heterolytic splitting of molecular hydrogen, a process that can be facilitated by alcohols. rsc.org

Several key intermediates in these catalytic cycles have been identified or proposed based on experimental and computational evidence:

Unsaturated Iron Species: Formed by the dissociation of a ligand, creating a vacant coordination site necessary for substrate binding and catalytic turnover. acs.org

Iron Hydride Complexes: These are crucial intermediates in hydrogenation reactions, responsible for delivering the hydride to the substrate. acs.orgrsc.org For instance, the (hydroxycyclopentadienyl)iron hydride has been proposed as an on-cycle resting state in transfer hydrogenations. acs.orgresearchgate.net

Trimethylamine Adducts: In some systems, a trimethylamine-ligated iron compound has been isolated and characterized. It can act as an off-cycle resting state in transfer hydrogenations, where its dissociation is required to enter the catalytic cycle. acs.orgresearchgate.net Conversely, in dehydrogenations, it has been proposed as the primary catalyst resting state. acs.orgresearchgate.net

Iron-Amine Intermediates: In the dehydrogenation of amines, stable (cyclopentadienone)iron-amine intermediates have been isolated and characterized. These complexes can undergo a formal β-hydride elimination to produce an imine and an iron hydride complex. acs.orgdiva-portal.org

Iron(II) Species: While the focus is on Iron(I), some catalytic cycles involve changes in the iron's oxidation state. For example, in certain C-H alkylation reactions, an iron(III) precatalyst is reduced to an active iron(I) species. mdpi.com Similarly, in carbonyl hydrosilylation, an iron(0) precatalyst can be converted to an iron(II) catalyst. researchgate.netrsc.org

Density functional theory (DFT) calculations have been instrumental in elucidating these catalytic pathways and the structures of the involved intermediates. rsc.orgmdpi.com For example, DFT studies have supported a stepwise mechanism for amine dehydrogenation, involving hydride transfer followed by proton transfer. acs.orgdiva-portal.org

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the mechanism of chemical reactions, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming processes involving hydrogen. In the context of iron(I) carbonyl-catalyzed reactions, KIE measurements have provided significant insights.

For instance, in the transfer hydrogenation of ketones catalyzed by (cyclopentadienone)iron carbonyl complexes, KIE data have provided evidence that the hydrogen transfer from the catalyst to the carbonyl substrate is the turnover-limiting step. acs.orgresearchgate.net This suggests that the C-H bond cleavage of the hydrogen donor (e.g., an alcohol) occurs before or in a non-rate-limiting step, while the formation of the new C-H bond in the product is part of the slowest step in the catalytic cycle.

In the dehydrogenation of amines catalyzed by similar iron complexes, KIE measurements have been crucial in supporting a stepwise mechanism. acs.orgdiva-portal.orgdiva-portal.org The observed KIEs are consistent with a rate-determining hydride transfer from the amine to the iron center, which is then followed by a separate proton transfer step. acs.orgdiva-portal.org This stepwise process involves the formation of a metal hydride and an iminium intermediate. acs.orgdiva-portal.org

Furthermore, in the iron(III)-catalyzed carbonyl-olefin metathesis reaction, a secondary kinetic isotope effect (SKIE) was used to distinguish between possible turnover-limiting steps. The observation of an inverse β-SKIE (kH/kD < 1) was consistent with a change in hybridization from sp2 to sp3 at the terminal olefin carbon, pointing to oxetane (B1205548) formation as the turnover-limiting step. nih.gov

While KIE studies have been extensively used for analogous ruthenium catalysts like the Shvo catalyst, their application to iron-based systems is a growing area of research that continues to provide valuable mechanistic details. snnu.edu.cn

Table 1: Kinetic Isotope Effect Data in Iron-Catalyzed Reactions

| Catalytic Reaction | Catalyst System | KIE (kH/kD) | Implication | Reference(s) |

| Transfer Hydrogenation of Acetophenones | (Tetraarylcyclopentadienone)iron tricarbonyl | > 1 (Normal) | Hydrogen transfer from catalyst to substrate is turnover-limiting. | acs.org, researchgate.net |

| Dehydrogenation of Amines | (Cyclopentadienone)iron carbonyl complexes | Consistent with stepwise dehydrogenation | Supports a rate-determining hydride transfer from amine to iron. | acs.org, diva-portal.org |

| Carbonyl-Olefin Metathesis | FeCl3 | 0.65 ± 0.07 (Inverse β-SKIE) | Oxetane formation is the turnover-limiting step. | nih.gov |

Identification of Catalyst Resting States and Turnover-Limiting Steps

For the reverse reaction, transfer dehydrogenation of alcohols, the trimethylamine-ligated compound has been proposed as the primary catalyst resting state, and the turnover-limiting step is the transfer of hydrogen from the alcohol substrate to the catalyst. acs.orgresearchgate.net

In the context of CO2 hydrogenation to formate (B1220265) catalyzed by iron(II) carbonyl hydride complexes, mechanistic investigations have pinpointed the product extrusion step as rate-limiting. rsc.org Specifically, the destabilization of an iron-bound formate intermediate, which is the catalyst resting state, accelerates the reaction. rsc.org In a related system, the slow step was identified as the substitution of formate by dihydrogen. rsc.org

The nature of the cyclopentadienone ligand also plays a role. Studies have shown that increasing the electron density on the cyclopentadienone ligand increases the rates of both transfer hydrogenation and dehydrogenation. acs.org However, for catalysts with highly electron-rich, amine-substituted cyclopentadienones, a different catalyst resting state and turnover-limiting step might be operative. acs.org

DFT calculations and kinetic analyses are often combined to identify the TLS. For instance, in the iron-catalyzed dehydrogenation of amines, DFT calculations corroborated experimental findings that the rate-determining step is the hydride transfer from the amine to the iron center. acs.orgdiva-portal.org

Table 2: Resting States and Turnover-Limiting Steps in Iron Carbonyl Catalysis

| Reaction | Catalyst System | Proposed Resting State(s) | Proposed Turnover-Limiting Step | Reference(s) |

| Transfer Hydrogenation | (Cyclopentadienone)iron carbonyl | (Hydroxycyclopentadienyl)iron hydride (on-cycle), Trimethylamine adduct (off-cycle) | Hydrogen transfer from catalyst to substrate | acs.org, researchgate.net |

| Transfer Dehydrogenation | (Cyclopentadienone)iron carbonyl | Trimethylamine adduct | Hydrogen transfer from alcohol to catalyst | acs.org, researchgate.net |

| Amine Dehydrogenation | (Cyclopentadienone)iron carbonyl | (Cyclopentadienone)iron-amine intermediate | Hydride transfer from amine to iron | acs.org, diva-portal.org |

| CO2 Hydrogenation | Iron(II) carbonyl hydride with secondary amine PNP ligand | Iron-bound formate | Product (formate) extrusion | rsc.org |

| CO2 Hydrogenation | Iron(II) carbonyl hydride with tertiary amine PNP ligand | Not specified | Substitution of formate for dihydrogen | rsc.org |

Proposed Mechanisms for Hydrogen Transfer and Other Key Steps

The mechanism of hydrogen transfer is a central aspect of the catalytic activity of iron(I) carbonyl complexes in hydrogenation and dehydrogenation reactions. Several distinct mechanisms have been proposed based on extensive experimental and theoretical studies.

Concerted vs. Stepwise Hydrogen Transfer:

A key mechanistic question is whether the transfer of the hydride (H⁻) from the iron and the proton (H⁺) from a ligand to the substrate occurs in a single, concerted step or in a stepwise fashion.